1-(3,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea
CAS No.: 5657-95-4
VCID: VC10814074
Molecular Formula: C13H11Cl2N3O
Molecular Weight: 296.15 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(3,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of ureas. It is characterized by its molecular formula, C13H11Cl2N3O, and molecular weight of 296.1519 g/mol . This compound is of interest in various fields, including medicinal chemistry, due to its unique structure and potential biological activities. Synthesis and Chemical ReactionsThe synthesis of 1-(3,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea typically involves the reaction of isocyanates with amines. This process allows for the formation of the urea linkage, which is crucial for the compound's structure and functionality. Biological Activities and ApplicationsWhile specific biological activities of 1-(3,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea are not extensively documented, compounds with similar structures often exhibit potential in medicinal chemistry due to their ability to interact with biological targets. The presence of the 3,4-dichlorophenyl and pyridin-2-yl groups suggests possible applications in drug development, particularly in areas where these moieties are known to contribute to biological activity. Safety and HandlingGiven its chemical properties, handling 1-(3,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea requires caution. It is essential to follow standard laboratory safety protocols, including the use of protective equipment and adherence to recommended storage conditions. |
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CAS No. | 5657-95-4 |
Product Name | 1-(3,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea |
Molecular Formula | C13H11Cl2N3O |
Molecular Weight | 296.15 g/mol |
IUPAC Name | 1-(3,4-dichlorophenyl)-3-(6-methylpyridin-2-yl)urea |
Standard InChI | InChI=1S/C13H11Cl2N3O/c1-8-3-2-4-12(16-8)18-13(19)17-9-5-6-10(14)11(15)7-9/h2-7H,1H3,(H2,16,17,18,19) |
Standard InChIKey | LAKSASARLXGJSN-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES | CC1=NC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Solubility | <0.2 [ug/mL] |
PubChem Compound | 684089 |
Last Modified | Nov 23 2023 |
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